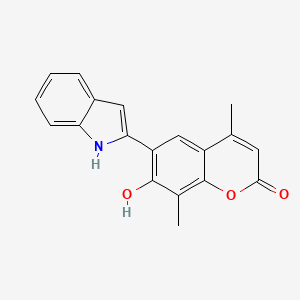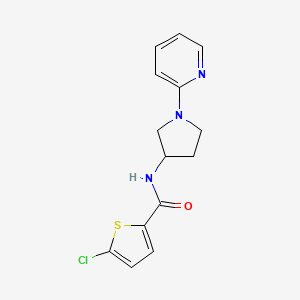
5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C22H20ClFN4O3S . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a thiophene ring and a pyridine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound could include Suzuki coupling reactions . These reactions are often used in the synthesis of complex organic compounds.科学的研究の応用
Antioxidant Activity
- A study by Tumosienė et al. (2019) synthesized a series of novel compounds closely related to 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide. These compounds demonstrated potent antioxidant activities, some even surpassing that of well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Chemical Properties and Reactions
- Research by Noto et al. (1991) explored the protonation of similar compounds in aqueous perchloric acid, providing insights into their chemical properties and interactions (Noto et al., 1991).
- Gazizov et al. (2015) investigated the acid-catalyzed ring opening in closely related pyrrolidine-1-carboxamides, leading to the formation of various novel compounds (Gazizov et al., 2015).
Antimycobacterial Activity
- A study by Marvadi et al. (2020) designed and synthesized compounds similar to 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide, evaluating their effectiveness as antitubercular agents (Marvadi et al., 2020).
5-HT2 Receptor Antagonism
- A series of compounds including 1-adamantanecarboxamides, which are structurally related to the subject compound, were synthesized and tested for their potential as 5-HT2 receptor antagonists by Fujio et al. (2000) (Fujio et al., 2000).
Anticancer Activity
- Atta et al. (2021) synthesized thiophene-2-carboxamide derivatives, closely related to the compound , and evaluated their inhibitory activity against various cancer cell lines (Atta et al., 2021).
Improvement of Synthesis Processes
- Song (2007) focused on the improvement of the synthesis process for a similar compound, optimizing reaction conditions and yield (Song, 2007).
Electronic and Nonlinear Optical Properties
- Ahmad et al. (2021) conducted a study on similar thiophene-2-carboxamides, analyzing their electronic and nonlinear optical properties through DFT calculations (Ahmad et al., 2021).
Crystal Structure Analysis
- Prabhuswamy et al. (2016) synthesized and analyzed the crystal structure of a related compound, contributing to a deeper understanding of the molecular structure and interactions (Prabhuswamy et al., 2016).
Non-Linear Optical and Molecular Docking Studies
- Jayarajan et al. (2019) synthesized and conducted experimental and computational studies on related compounds, exploring their non-linear optical properties and molecular docking analyses (Jayarajan et al., 2019).
Antidepressant and Nootropic Agents
- Thomas et al. (2016) synthesized and evaluated the pharmacological activity of related compounds as potential antidepressant and nootropic agents (Thomas et al., 2016).
将来の方向性
作用機序
Target of Action
The primary target of 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide is Coagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot.
Mode of Action
It is known that the compound interacts with its target, coagulation factor x, and potentially alters its function
Pharmacokinetics
The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization, the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring . These features can potentially impact the bioavailability of the compound.
特性
IUPAC Name |
5-chloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c15-12-5-4-11(20-12)14(19)17-10-6-8-18(9-10)13-3-1-2-7-16-13/h1-5,7,10H,6,8-9H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWMAXOZUDYIDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(S2)Cl)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

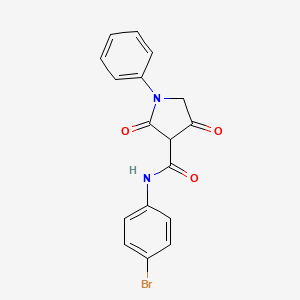


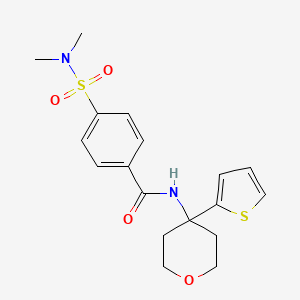
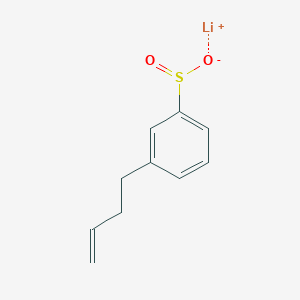

![1-Benzyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2401923.png)
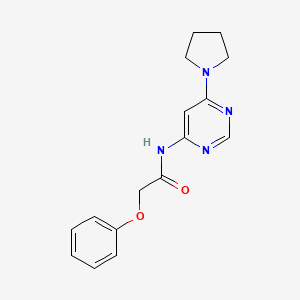
![1,2-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2401927.png)
![N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2401929.png)
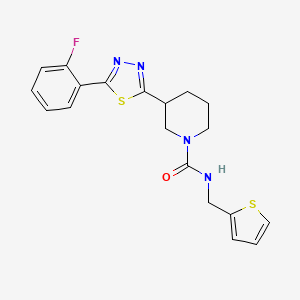
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2401932.png)
![4-butoxy-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2401936.png)
